1,2,4,5-Tetrafluorobenzene;2,2,2-trifluoroethanol

Description

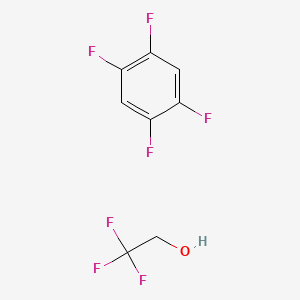

1,2,4,5-Tetrafluorobenzene: and 2,2,2-trifluoroethanol are two distinct chemical compounds with unique properties and applications. 1,2,4,5-Tetrafluorobenzene is a fluorinated aromatic compound, while 2,2,2-trifluoroethanol is a fluorinated alcohol. Both compounds are valuable in various scientific and industrial fields due to their unique chemical properties.

Properties

CAS No. |

827046-84-4 |

|---|---|

Molecular Formula |

C8H5F7O |

Molecular Weight |

250.11 g/mol |

IUPAC Name |

1,2,4,5-tetrafluorobenzene;2,2,2-trifluoroethanol |

InChI |

InChI=1S/C6H2F4.C2H3F3O/c7-3-1-4(8)6(10)2-5(3)9;3-2(4,5)1-6/h1-2H;6H,1H2 |

InChI Key |

BTAVHWOWXGUCHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)F.C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

1,2,4,5-Tetrafluorobenzene: can be synthesized through several methods, including the fluorination of benzene derivatives. One common method involves the reaction of benzene with fluorine gas in the presence of a catalyst . This process requires careful control of reaction conditions to ensure selective fluorination at the desired positions.

2,2,2-Trifluoroethanol: is typically produced by the hydrogenation of trifluoroacetaldehyde . This process involves the reduction of trifluoroacetaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

1,2,4,5-Tetrafluorobenzene: undergoes various chemical reactions, including substitution and oxidation reactions. For example, under nitration conditions, it does not form a nitro derivative but undergoes a preferential 1,4-fluorine displacement-oxidation mechanism to give 2,5-difluoro-1,4-benzoquinone . Common reagents used in these reactions include nitric acid and sulfuric acid.

2,2,2-Trifluoroethanol: can undergo oxidation to yield trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction .

Scientific Research Applications

1,2,4,5-Tetrafluorobenzene: is widely used in organic synthesis and as a solvent . It is employed in the preparation of fluorinated aromatic compounds, catalysts, and polymers . Its unique properties make it valuable in the field of fluorine chemistry.

2,2,2-Trifluoroethanol: is used in various scientific research applications, including as a solvent and reagent in organic synthesis . It is also used in the pharmaceutical industry for the synthesis of various drugs and as a stabilizer for proteins and enzymes .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrafluorobenzene involves its ability to undergo substitution and oxidation reactions, leading to the formation of various fluorinated products . These reactions are facilitated by the presence of fluorine atoms, which influence the reactivity of the compound.

2,2,2-Trifluoroethanol: exerts its effects through its ability to participate in hydrogen bonding and its role as a solvent . It can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups, thereby enhancing their stability and activity .

Comparison with Similar Compounds

1,2,4,5-Tetrafluorobenzene: can be compared with other fluorinated benzenes, such as 1,2,3,4-tetrafluorobenzene and 1,2,3,5-tetrafluorobenzene . These compounds differ in the positions of the fluorine atoms on the benzene ring, which affects their reactivity and applications.

2,2,2-Trifluoroethanol: can be compared with other fluorinated alcohols, such as 2,2,3,3-tetrafluoropropanol and 2,2,3-trifluoropropanol . These compounds have different numbers and positions of fluorine atoms, which influence their chemical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.